molecular formula C12H14F2O2 B7997833 1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol

1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol

Cat. No.: B7997833
M. Wt: 228.23 g/mol
InChI Key: KADBKOALHQRUQH-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C12H14F2O2 It is characterized by the presence of a cyclopropyl group attached to an ethanol moiety, along with two fluorine atoms and a methoxy group on the phenyl ring

Properties

IUPAC Name

1-cyclopropyl-1-(3,4-difluoro-5-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-12(15,7-3-4-7)8-5-9(13)11(14)10(6-8)16-2/h5-7,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADBKOALHQRUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC(=C(C(=C2)F)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoro-5-methoxybenzaldehyde and cyclopropylmethanol.

    Grignard Reaction: The key step involves a Grignard reaction where cyclopropylmagnesium bromide is reacted with 3,4-difluoro-5-methoxybenzaldehyde to form the corresponding alcohol.

    Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ketone.

    Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the cyclopropyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluoro-5-methoxyphenyl)ethanol: Similar structure but lacks the cyclopropyl group.

    1-(3,4-Difluoro-5-methoxyphenyl)-1-propyl ethanol: Similar structure but with a propyl group instead of a cyclopropyl group.

    1-(3,4-Difluoro-5-methoxyphenyl)-1-butyl ethanol: Similar structure but with a butyl group instead of a cyclopropyl group.

Uniqueness

1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

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